5-[(2-chlorophenoxy)methyl]-1H-tetrazole
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Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including "5-[(2-chlorophenoxy)methyl]-1H-tetrazole," often involves the cyclization of nitriles under various conditions. A common method for synthesizing tetrazoles is through the [3+2] cycloaddition of azides with nitriles, a reaction that can be catalyzed by both metal and non-metal catalysts. This method allows for the introduction of various substituents, like the 2-chlorophenoxy group, providing a versatile approach to accessing a wide range of tetrazole derivatives with diverse functional groups (Roh, Vávrová, & Hrabálek, 2012).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a planar tetrazole ring, which can engage in various intermolecular interactions due to its multiple nitrogen atoms. These interactions, including hydrogen bonding, significantly influence the compound's crystal packing and stability. X-ray crystallography studies have revealed that tetrazole rings are essentially planar, allowing for detailed analysis of their molecular geometry and structural conformations. For example, docking studies and crystal structure analysis of tetrazole derivatives provide insights into their potential interactions within biological systems, underscoring their relevance in drug design (Al-Hourani et al., 2015).
properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWYYZZLHSBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274800 |
Source
|
Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
24896-25-1 |
Source
|
Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24896-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chlorophenoxy)methyl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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